

Application Notes and Protocols: Synthesis of Nicotinic Anhydride from Nicotinic Acid

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Compound of Interest

Compound Name: Nicotinic anhydride

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These application notes provide detailed protocols for the synthesis of **nicotinic anhydride** from nicotinic acid, a critical process for the development of various pharmaceutical compounds. **Nicotinic anhydride** serves as a key intermediate for the acylation of alcohols and amines, enabling the creation of nicotinic acid esters and amides. The following sections detail established experimental procedures, present quantitative data for comparison, and illustrate the workflow for this chemical transformation.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes. Its derivatives are of significant interest in drug development for their potential pharmacological activities. The synthesis of **nicotinic anhydride** is a common step in the preparation of these derivatives, as the anhydride is a more reactive acylating agent than the parent carboxylic acid. This document outlines reliable methods for the synthesis of **nicotinic anhydride** from nicotinic acid, providing researchers with the necessary information to perform this reaction efficiently and safely.

Experimental Protocols

Two primary methods for the synthesis of **nicotinic anhydride** from nicotinic acid are detailed below. The first protocol is a well-established method utilizing phosgene and triethylamine,

adapted from Organic Syntheses. The second is a more recent approach employing triphenylphosphine oxide and oxalyl chloride.

Protocol 1: Synthesis of Nicotinic Anhydride using Phosgene and Triethylamine[1]

This method is distinguished by its simplicity and high yield.[1] It is crucial to use anhydrous reagents and dry glassware as **nicotinic anhydride** is highly sensitive to moisture.[1]

Materials:

- Nicotinic acid
- Anhydrous benzene
- Triethylamine (freshly distilled and stored over potassium hydroxide pellets)[1]
- 12.5% solution of phosgene in benzene
- Cyclohexane

Equipment:

- 500-ml three-necked, round-bottomed flask
- Sealed Hershberg stirrer
- Dropping funnel with a pressure-equalizing tube
- Stillhead and condenser
- Claisen head with a thermometer and a calcium chloride tube
- Ice bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- Place 10 g (0.081 mole) of nicotinic acid and 275 ml of anhydrous benzene in the 500-ml three-necked flask.[\[1\]](#)
- To remove trace moisture, heat the mixture until about 75 ml of benzene has distilled.[\[1\]](#)
- Replace the stillhead with a Claisen head and cool the mixture to 5°C using an ice bath.[\[1\]](#)
- To the cold suspension, add 8.65 g (0.086 mole, 5% excess) of triethylamine all at once. The nicotinic acid should dissolve.[\[1\]](#)
- While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[\[1\]](#)
- After the addition of phosgene, stir the mixture at room temperature for 45 minutes.[\[1\]](#)
- Heat the mixture to boiling and filter it while hot under slightly reduced pressure.[\[1\]](#)
- Wash the triethylamine hydrochloride cake on the filter with three 25-ml portions of warm benzene (60°C).[\[1\]](#)
- Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low temperature and pressure.[\[1\]](#)
- Simmer the dry residue with 75 ml of anhydrous benzene and filter the mixture while hot.[\[1\]](#)
- Wash the collected triethylamine hydrochloride with two 5-ml portions of cold benzene.[\[1\]](#)
- Allow the combined filtrate and washes to stand at 20°C for 2–3 hours to crystallize the product.[\[1\]](#)
- Collect the crystalline product by filtration, wash with two 4-ml portions of cold anhydrous benzene, and dry in a vacuum. This yields the first crop of **nicotinic anhydride**.[\[1\]](#)
- To obtain a second crop, evaporate the combined filtrate and washes to dryness. Simmer the residue with 175 ml of a 2:3 mixture of benzene and cyclohexane and filter while hot.[\[1\]](#)

- Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of cold benzene-cyclohexane mixture, and dry under vacuum.[1]

Protocol 2: Synthesis of Nicotinic Anhydride using Triphenylphosphine Oxide and Oxalyl Chloride[2]

This method provides a facile and direct synthesis of symmetrical acid anhydrides under mild and neutral conditions.[2]

Materials:

- Nicotinic acid
- Triphenylphosphine oxide (TPPO)
- Oxalyl chloride
- Acetonitrile

Equipment:

- Three-neck flask
- Magnetic stirrer

Procedure:

- To a three-neck flask containing 5 mL of acetonitrile, add 1.4 g of triphenylphosphine oxide (1 equiv, 5 mmol).[2]
- Slowly add 0.55 mL of oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise under magnetic stirring. A vigorous reaction will occur with the release of gas.[2]
- After reacting for 10 minutes, a uniform and transparent solution should be obtained.[2]
- Add the nicotinic acid (1 equiv, 5 mmol) to the solution.[2]

- Monitor the reaction for completion. Note: The original study did not successfully synthesize **nicotinic anhydride** with this method, suggesting that the nucleophilicity of the pyridine-3-carboxylic acid may be insufficient for this specific reaction system.^[2] However, the general procedure is provided for informational purposes as it is successful for other aromatic carboxylic acids.^[2]

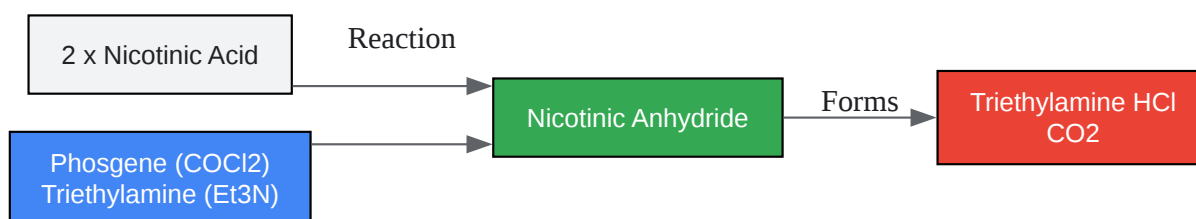
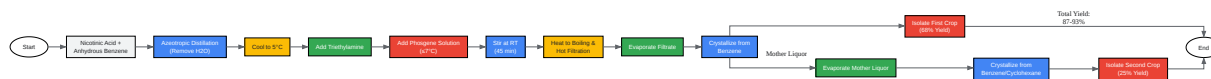
Quantitative Data Summary

The following table summarizes the quantitative data from the successful synthesis protocol.

Parameter	Value	Reference
Protocol 1		
Nicotinic Acid (moles)	0.081	[1]
Triethylamine (moles)	0.086	[1]
Phosgene (moles)	0.043	[1]
Yield (First Crop)	6.25 g (68%)	[1]
Melting Point (First Crop)	122–125°C	[1]
Yield (Second Crop)	2.4 g (25%)	[1]
Melting Point (Second Crop)	122–123°C	[1]
Total Yield	8.05–8.65 g (87–93%)	[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **nicotinic anhydride**.



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